Oxamflatin

Overview

Description

Oxamflatin is a potent inhibitor of histone deacetylases (IC 50 = 15.7 nM). It has been shown to alter the expression of several genes whose products are involved in cell morphology, motility, apoptosis, and cell cycle control, reducing the proliferation of cancer cells .

Synthesis Analysis

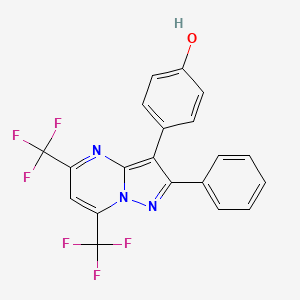

Oxamflatin is an aromatic sulfonamide derivative with a hydroxamic acid group. It stimulates the expression of the transcription factor, JunD, and fibronectin. In addition, oxamflatin also aids in the morphological reversion of various NIH3T3-derived transformed cell lines .

Molecular Structure Analysis

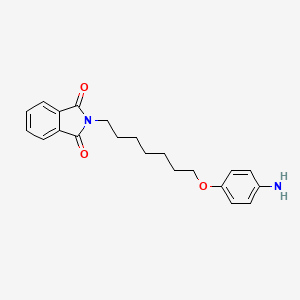

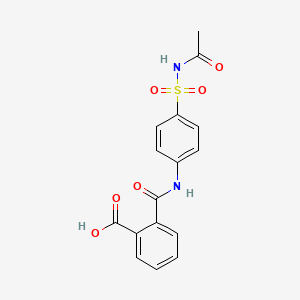

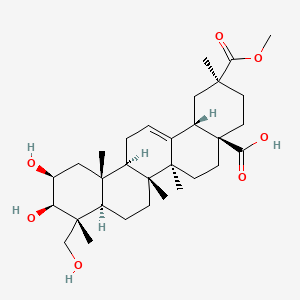

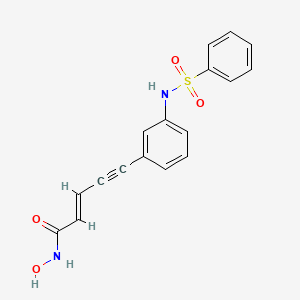

The empirical formula of Oxamflatin is C17H14N2O4S. It has a molecular weight of 342.37 . The structure of Oxamflatin includes a (2E)-5- [3- (Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid .

Chemical Reactions Analysis

Oxamflatin has been reported to have anti-cancer efficacy. It induces E-cadherin expression in HeLa cervical carcinoma cells . It also improves nuclear reprogramming, blastocyst quality, and in vitro development of bovine SCNT embryos .

Physical And Chemical Properties Analysis

Oxamflatin is a solid substance that is soluble in DMSO at 13 mg/mL . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Improvement of Nuclear Reprogramming and Embryo Development

Oxamflatin has been found to significantly improve nuclear reprogramming, blastocyst quality, and in vitro development of bovine SCNT embryos . It modifies the acetylation status on H3K9 and H3K18, increases total and inner cell mass (ICM) cell numbers and the ratio of ICM:trophectoderm (TE) cells, reduces the rate of apoptosis in SCNT blastocysts, and significantly enhances the development of bovine SCNT embryos in vitro .

Antitumor Activity

Oxamflatin is a novel antitumor compound that inhibits mammalian histone deacetylase . It has shown in vitro antiproliferative activity against various mouse and human tumor cell lines with drastic changes in the cell morphology . It also has in vivo antitumor activity against B16 melanoma .

Cell Cycle Regulation

Oxamflatin causes an elongated cell shape with filamentous protrusions as well as arrest of the cell cycle at the G1 phase in HeLa cells . It highly augments the expression of gelsolin, cyclin E and Cdk inhibitors including p21WAF1/Cip1, while it decreases the expression of cyclin A and cyclin D1 .

Histone Acetylation

Oxamflatin, like trichostatin A (TSA), inhibits intracellular HDAC activity, as a result of which marked amounts of acetylated histone species accumulate .

Treatment of Ovarian Cancer

Oxamflatin has been found to induce morphological changes in OVCAR-5 and SKOV-3 ovarian cancer cell lines in the nM range . It also leads to decreased cell viability and significantly inhibits DNA synthesis and cell proliferation .

Mechanism of Action

Target of Action

Oxamflatin is a potent inhibitor of mammalian histone deacetylases (HDACs), with an IC50 of 15.7nM . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function of HDACs is crucial in the regulation of gene expression .

Mode of Action

Oxamflatin acts as a ligand for the enzyme active site metal ion . By inhibiting HDACs, Oxamflatin causes an accumulation of acetylated histone species, leading to changes in the expression pattern of genes regulating cell morphology and the cell cycle . This results in a more relaxed DNA conformation, which can affect gene expression and subsequently influence cell function .

Biochemical Pathways

Pharmacokinetics

Similar compounds like oxaliplatin have a triphasic pharmacokinetic profile, characterized by a short initial distribution phase and a long terminal elimination phase . Oxaliplatin rapidly crosses the cellular membrane due to its lipophilicity

Result of Action

Oxamflatin has been shown to induce morphological changes and antiproliferative effects in various cancer cell lines . It can cause an elongated cell shape with filamentous protrusions and arrest the cell cycle at the G1 phase . Furthermore, Oxamflatin treatment can suppress the expression of the pro-apoptotic gene Bax and stimulate the expression of the anti-apoptotic gene Bcl-XL and the pluripotency-related genes OCT4 and SOX2 .

Action Environment

The environment in which Oxamflatin acts can influence its efficacy and stability. For instance, the presence of certain enzymes or other molecules in the cell can affect how well Oxamflatin can bind to its target and exert its effects . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSQQUYPMFERG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40417739 | |

| Record name | oxamflatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxamflatin | |

CAS RN |

151720-43-3 | |

| Record name | Oxamflatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxamflatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxamflatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.

A: By inhibiting HDACs, Oxamflatin tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []

ANone: Oxamflatin treatment has been shown to induce a variety of downstream effects, including:

- Cell cycle arrest: Oxamflatin can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []

- Apoptosis: Oxamflatin can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []

- Differentiation: In some cancer cell lines, Oxamflatin can induce differentiation, leading to a less aggressive phenotype. []

- Changes in cellular morphology: Oxamflatin can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []

- Modulation of DNA methylation: Oxamflatin treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]

A: While the provided abstracts do not explicitly state the molecular formula and weight of Oxamflatin, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.